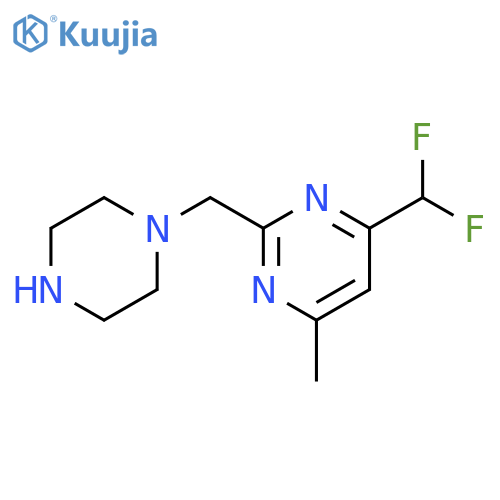Cas no 2138190-94-8 (Pyrimidine, 4-(difluoromethyl)-6-methyl-2-(1-piperazinylmethyl)-)

2138190-94-8 structure
商品名:Pyrimidine, 4-(difluoromethyl)-6-methyl-2-(1-piperazinylmethyl)-
CAS番号:2138190-94-8
MF:C11H16F2N4
メガワット:242.268348693848
CID:5258803
Pyrimidine, 4-(difluoromethyl)-6-methyl-2-(1-piperazinylmethyl)- 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 4-(difluoromethyl)-6-methyl-2-(1-piperazinylmethyl)-
-
- インチ: 1S/C11H16F2N4/c1-8-6-9(11(12)13)16-10(15-8)7-17-4-2-14-3-5-17/h6,11,14H,2-5,7H2,1H3
- InChIKey: MQTVFEDJUQBIKX-UHFFFAOYSA-N
- ほほえんだ: C1(CN2CCNCC2)=NC(C)=CC(C(F)F)=N1
Pyrimidine, 4-(difluoromethyl)-6-methyl-2-(1-piperazinylmethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-372099-5.0g |
4-(difluoromethyl)-6-methyl-2-[(piperazin-1-yl)methyl]pyrimidine |
2138190-94-8 | 5.0g |
$3935.0 | 2023-03-02 | ||
| Enamine | EN300-372099-10.0g |
4-(difluoromethyl)-6-methyl-2-[(piperazin-1-yl)methyl]pyrimidine |
2138190-94-8 | 10.0g |
$5837.0 | 2023-03-02 | ||
| Enamine | EN300-372099-2.5g |
4-(difluoromethyl)-6-methyl-2-[(piperazin-1-yl)methyl]pyrimidine |
2138190-94-8 | 2.5g |
$2660.0 | 2023-03-02 | ||
| Enamine | EN300-372099-0.1g |
4-(difluoromethyl)-6-methyl-2-[(piperazin-1-yl)methyl]pyrimidine |
2138190-94-8 | 0.1g |
$1195.0 | 2023-03-02 | ||
| Enamine | EN300-372099-1.0g |
4-(difluoromethyl)-6-methyl-2-[(piperazin-1-yl)methyl]pyrimidine |
2138190-94-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-372099-0.25g |
4-(difluoromethyl)-6-methyl-2-[(piperazin-1-yl)methyl]pyrimidine |
2138190-94-8 | 0.25g |
$1249.0 | 2023-03-02 | ||
| Enamine | EN300-372099-0.05g |
4-(difluoromethyl)-6-methyl-2-[(piperazin-1-yl)methyl]pyrimidine |
2138190-94-8 | 0.05g |
$1140.0 | 2023-03-02 | ||
| Enamine | EN300-372099-0.5g |
4-(difluoromethyl)-6-methyl-2-[(piperazin-1-yl)methyl]pyrimidine |
2138190-94-8 | 0.5g |
$1302.0 | 2023-03-02 |
Pyrimidine, 4-(difluoromethyl)-6-methyl-2-(1-piperazinylmethyl)- 関連文献
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
2138190-94-8 (Pyrimidine, 4-(difluoromethyl)-6-methyl-2-(1-piperazinylmethyl)-) 関連製品
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
